12H-Benzo[4,5]thieno[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo[4,5]thieno[2,3-a]carbazole: is a heterocyclic compound with a unique structure that combines benzene, thiophene, and carbazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step reactions. One common method includes the use of trifluoromethanesulfonic acid and benzene-d6 in 1,2-dichlorobenzene at temperatures ranging from 70°C to 150°C. Another step involves the use of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, palladium diacetate, and sodium t-butanolate in o-xylene at 185°C .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : 12H-Benzo[4,5]thieno[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: : In chemistry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying electronic properties and developing new materials .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: : In industry, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 12H-Benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in various electronic and photophysical processes. These interactions are crucial for its applications in organic electronics and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other heterocyclic structures that combine benzene, thiophene, and carbazole rings, such as benzo[4,5]thieno[2,3-b]pyridine derivatives .
Uniqueness: : The uniqueness of 12H-Benzo[4,5]thieno[2,3-a]carbazole lies in its specific ring fusion and electronic properties. This combination of rings provides a distinct set of chemical and physical properties that are not found in other similar compounds .
Properties
CAS No. |
222-21-9 |
---|---|
Molecular Formula |
C18H11NS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
12H-[1]benzothiolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H |
InChI Key |
CILATXQQOGDBRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.